molecular formula C12H14ClNO2S B7514642 (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone

(2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone

Cat. No. B7514642
M. Wt: 271.76 g/mol
InChI Key: PWWLOTOEHWYXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone, also known as CMMP, is a chemical compound that has been widely used in scientific research for its unique properties. It belongs to the class of morpholin-4-ylmethanone derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has also been shown to have neuroprotective effects and can improve cognitive function. In addition, (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been shown to have anticancer properties and can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone in lab experiments is its unique properties, which make it a valuable tool for studying various biochemical and physiological processes. (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. However, one of the limitations of using (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the mechanism of action of (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone, which can inform its use in future applications. Finally, the potential therapeutic applications of (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone in the treatment of cancer, inflammation, and neurological disorders should be further explored.

Synthesis Methods

(2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone can be synthesized using various methods, including the reaction of 2-chloro-5-methylsulfanylphenylamine with morpholine-4-carboxaldehyde in the presence of a catalyst. Another method involves the reaction of 2-chloro-5-methylsulfanylphenylamine with morpholin-4-one in the presence of a base. The synthesis of (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

(2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been widely used in scientific research for its unique properties. It has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. (2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

(2-chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c1-17-9-2-3-11(13)10(8-9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWLOTOEHWYXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-methylsulfanylphenyl)-morpholin-4-ylmethanone

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